![molecular formula C13H10FN3O B14610729 1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59361-50-1](/img/structure/B14610729.png)
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a dihydropyridopyrimidinone core. The presence of the fluorine atom in the phenyl ring often imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. This is followed by cyclization and reduction steps to form the final dihydropyridopyrimidinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like iodine or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyridopyrimidinone core to fully saturated pyridopyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups into the fluorophenyl ring, leading to a diverse array of derivatives .
科学的研究の応用
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the dihydropyridopyrimidinone core provides a stable framework for interaction. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
- 1-(4-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 1-(2-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Uniqueness
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound provides distinct properties that can be leveraged in various scientific and industrial applications .
特性
CAS番号 |
59361-50-1 |
|---|---|
分子式 |
C13H10FN3O |
分子量 |
243.24 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-1-5-11(7-10)17-12-9(3-2-6-15-12)8-16-13(17)18/h1-7H,8H2,(H,16,18) |
InChIキー |
LCYTUPNQWOUFNA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(N=CC=C2)N(C(=O)N1)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


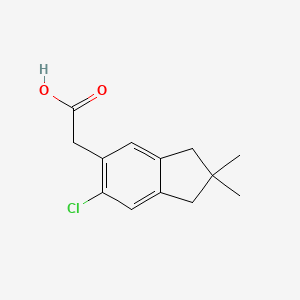
![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)

![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
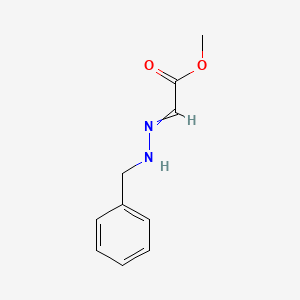

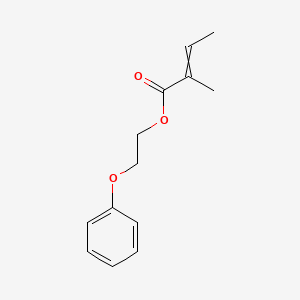
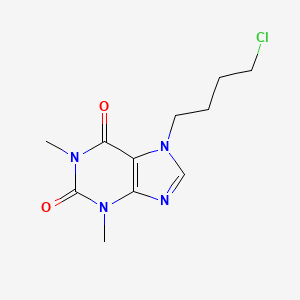
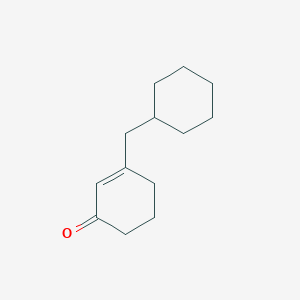
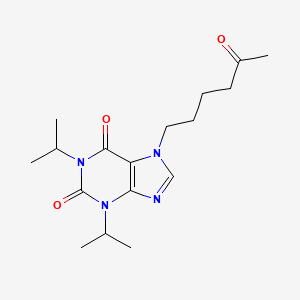
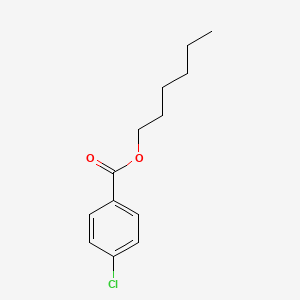

![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
